![molecular formula C22H29N5O2 B5630842 9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)
9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds similar to the one , often involves intramolecular spirocyclization of 4-substituted pyridines. This process can be efficiently achieved through the in-situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Additionally, the synthetic pathways developed for symmetrical or unsymmetrical derivatives of diazaspiro[5.5]undecane demonstrate the versatility of the synthesis methods available for these compounds (Rice, Grogan, & Freed, 1964).
Molecular Structure Analysis
The crystal structure analysis of diazaspiro[5.5]undecane derivatives offers insights into their complex molecular architecture. For instance, the crystal structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a one-dimensional supramolecular chain formed through intermolecular hydrogen bonds, highlighting the intricate molecular interactions and network structure characteristic of these compounds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of diazaspiro[5.5]undecane derivatives with reactive methylene compounds can yield condensed 1,2,4-triazine derivatives, demonstrating the compound's reactivity and utility in synthesizing heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The detailed crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate provides valuable information about the compound's stability and interactions within a crystal lattice (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interactions with other chemical species, are essential for understanding their potential applications. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcases the compound's versatility and the possibility of tailoring its chemical properties for specific applications (Farag, Elkholy, & Ali, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-[3-(4-methylpyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18-14-24-27(15-18)11-5-21(29)25-12-7-22(8-13-25)6-2-20(28)26(17-22)16-19-3-9-23-10-4-19/h3-4,9-10,14-15H,2,5-8,11-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVPVFCXXKGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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